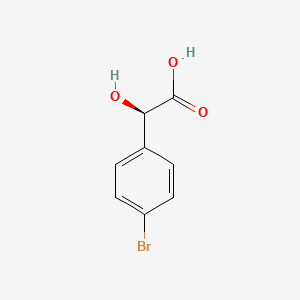

(R)-4-Bromomandelic acid

描述

Significance of Enantiomerically Pure Compounds in Chemical Synthesis

In the realm of chemical synthesis, the production of enantiomerically pure compounds is of paramount importance. numberanalytics.com Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different biological activities. tutorchase.comchiralpedia.com This is particularly critical in the pharmaceutical industry, where one enantiomer of a drug may provide a desired therapeutic effect, while the other could be inactive or even harmful, as exemplified by the tragic case of thalidomide. chiralpedia.com The use of enantiomerically pure compounds is essential for ensuring the safety and efficacy of many drugs. numberanalytics.comtutorchase.com

The synthesis of single-enantiomer drugs is a significant challenge, and asymmetric synthesis, which aims to create a specific enantiomer, has become a vital tool. numberanalytics.comchiralpedia.com This field has seen significant advancements, including the development of chiral catalysts and auxiliaries that guide reactions to produce the desired stereoisomer. numberanalytics.comtutorchase.com The ability to produce these pure compounds is also crucial in the agrochemical and fine chemical industries, where specific stereochemistry can influence the properties of fragrances and other specialized materials. numberanalytics.comchiralpedia.com

Overview of Mandelic Acid Derivatives as Chiral Building Blocks

Mandelic acid and its derivatives are valuable chiral building blocks in organic synthesis. tandfonline.comtandfonline.com They possess a chiral center at the alpha-carbon, adjacent to the aromatic ring, making them a readily available and cost-effective source of chirality. tandfonline.com These compounds contain both a hydroxyl and a carboxylic acid group, which provide additional sites for hydrogen bonding and other intermolecular interactions. tandfonline.com This dual functionality makes them versatile for constructing more complex chiral molecules. tandfonline.comtandfonline.com

Halogenated derivatives of mandelic acid, in particular, are of interest due to the potential for extra intermolecular interactions through hydrogen and halogen bonding. tandfonline.comunimelb.edu.au These interactions can influence the packing of molecules in a crystal lattice, which is relevant for applications in chiral detection, separation, and the construction of chiral coordination polymers. tandfonline.com Mandelic acid derivatives have been successfully used as chiral resolving agents and as precursors in the synthesis of various pharmaceuticals. taylorandfrancis.comlgcstandards.com

Specific Academic Context of (R)-4-Bromomandelic Acid

This compound is a specific halogenated derivative of mandelic acid that has garnered attention in academic research. It serves as an important pharmaceutical intermediate, a chiral resolving agent, and a chiral ligand. nih.govresearchgate.net Its structure, featuring a bromine atom at the para-position of the phenyl ring, provides a unique combination of chirality and functionality.

Research has explored its use in the resolution of racemic mixtures, a critical process for obtaining enantiomerically pure compounds. nih.gov For instance, it has been used in enantiospecific co-crystallization with other chiral compounds. nih.gov The study of this compound contributes to the broader understanding of how halogenated mandelic acids can be utilized in stereoselective synthesis and the development of new chiral materials. tandfonline.comnih.gov

Structure

3D Structure

属性

IUPAC Name |

(2R)-2-(4-bromophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZBRPQOYFDTAB-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(=O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32189-34-7 | |

| Record name | p-Bromomandelic acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032189347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-(4-bromophenyl)-2-hydroxyacetic acid >99%ee | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-BROMOMANDELIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57S8Q47O89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Bromomandelic Acid

Chemical Synthesis Approaches to Racemic 4-Bromomandelic Acid

The initial step in many synthetic routes involves the production of racemic 4-bromomandelic acid, which can then be resolved into its constituent enantiomers.

Condensation, Bromination, Hydrolysis, and Acidification Routes

A common method to produce racemic 4-bromomandelic acid involves a multi-step process starting from bromobenzene. echemi.comchembk.com This process includes the following key steps:

Condensation: Bromobenzene is reacted with acetic anhydride (B1165640) in the presence of anhydrous aluminum trichloride (B1173362) and carbon disulfide. This Friedel-Crafts acylation reaction yields p-bromoacetophenone. echemi.comchembk.com

Bromination: The resulting p-bromoacetophenone is then brominated. This is typically achieved by dissolving it in acetic acid and slowly adding a mixture of bromine and acetic acid. echemi.comorgsyn.org This step results in the formation of a tribromide derivative. echemi.com

Hydrolysis and Acidification: The tribromide is subsequently hydrolyzed using a sodium hydroxide (B78521) solution. The reaction mixture is then acidified with hydrochloric acid to a pH of 1, which leads to the precipitation of the crude 4-bromomandelic acid. echemi.comchembk.com The crude product can be further purified by recrystallization from benzene. echemi.com

Synthesis from p-Bromoacetophenone

An alternative starting point for the synthesis of racemic 4-bromomandelic acid is p-bromoacetophenone, which is a commercially available compound. orgsyn.org The synthesis from this starting material also involves bromination followed by alkaline hydrolysis. orgsyn.org The p-bromoacetophenone is first brominated to form p,α,α-tribromoacetophenone. orgsyn.org This intermediate is then hydrolyzed with a cold sodium hydroxide solution, followed by acidification to yield p-bromomandelic acid. orgsyn.org It is crucial to maintain a low temperature during the hydrolysis step to minimize the formation of colored byproducts. orgsyn.org

Enantioselective and Stereoselective Chemical Synthesis Routes

Achieving a high enantiomeric excess of (R)-4-bromomandelic acid directly through chemical synthesis is a significant goal. Enantioselective synthesis aims to preferentially form one enantiomer over the other. icjs.us This can be accomplished by using chiral starting materials, catalysts, or auxiliaries. icjs.us

One method for obtaining enantiomerically pure forms of halogenated mandelic acids is through enantiospecific co-crystallization. For instance, levetiracetam (B1674943) has been used as a resolving agent for various halogenated mandelic acids, including 4-bromomandelic acid. researchgate.netmdpi.com In this process, levetiracetam selectively co-crystallizes with the (S)-enantiomer of 4-bromomandelic acid, allowing for the separation of the (R)-enantiomer from the solution. mdpi.com Under optimized conditions, this method can yield (S)-4-bromomandelic acid with a high optical purity. mdpi.com

Another approach involves kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other. Lipases are often employed as catalysts for the stereoselective transesterification of racemic 4-bromomandelic acid. researchgate.netresearchgate.net By using an appropriate acyl donor and solvent, one enantiomer is preferentially converted to an ester, allowing the other enantiomer to be isolated in high enantiomeric excess. researchgate.net For example, using Pseudomonas cepacia lipase (B570770) and vinyl acetate (B1210297) in 1,2-dichloroethane, a conversion of 49.98% and an enantiomeric excess of 99.98% for the remaining acid have been achieved. researchgate.net

| Method | Resolving Agent/Catalyst | Target Enantiomer | Key Findings |

| Enantiospecific Co-crystallization | Levetiracetam | This compound | Levetiracetam selectively co-crystallizes with (S)-4-bromomandelic acid, leaving the (R)-enantiomer in the mother liquor. mdpi.com |

| Kinetic Resolution | Pseudomonas cepacia Lipase | This compound | Achieved 49.98% conversion and 99.98% enantiomeric excess through transesterification with vinyl acetate. researchgate.net |

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. illinois.edu Enzymes and whole-cell systems are utilized to produce chiral compounds with high enantiomeric purity under mild reaction conditions. illinois.edumdpi.com

Enantioconvergent Biotransformations from Styrene (B11656) Oxides to (R)-Mandelic Acids

A notable biocatalytic approach involves the enantioconvergent conversion of racemic styrene oxides to (R)-mandelic acids. acs.org This method utilizes an enzymatic cascade. For the synthesis of this compound, racemic 4-bromostyrene (B1200502) oxide is used as the starting material. The cascade involves an epoxide hydrolase, an (R)-enantioselective alcohol oxidase, and an aldehyde dehydrogenase. acs.org This enzymatic system has been successfully demonstrated using either a cocktail of purified enzymes or whole E. coli cells expressing the required enzymes. acs.org This approach has yielded this compound with over 99% enantiomeric excess and a 45% yield. acs.org

Whole-Cell Biocatalysis for Chiral Mandelic Acid Derivatives

Whole-cell biocatalysis is a powerful tool for the synthesis of chiral mandelic acid derivatives. mdpi.com Microorganisms possessing specific enzymatic activities can be used to perform enantioselective transformations. For instance, nitrilases are enzymes that can convert nitriles to their corresponding carboxylic acids. google.com Some nitrilases exhibit high enantioselectivity, making them suitable for the production of chiral mandelic acids. For example, a nitrilase from Alcaligenes faecalis can convert mandelonitrile (B1675950) to (R)-mandelic acid with high enantioselectivity. mdpi.com

Another whole-cell approach involves the enantioselective deacylation of O-acetylated mandelic acids. nih.gov Pseudomonas sp. ECU1011 has been identified to biocatalytically deacylate (S)-α-acetoxyphenylacetic acid with high enantioselectivity, yielding (S)-mandelic acid. nih.gov This leaves the (R)-α-acetoxyphenylacetic acid, which can then be hydrolyzed to obtain (R)-mandelic acid with high enantiomeric purity. nih.gov

| Biocatalytic Approach | Starting Material | Key Enzymes/Organisms | Product | Enantiomeric Excess (ee) | Yield |

| Enantioconvergent Biotransformation | rac-4-Bromostyrene oxide | Epoxide hydrolase, Alcohol oxidase, Aldehyde dehydrogenase | This compound | >99% acs.org | 45% acs.org |

| Whole-cell Deacylation | Racemic α-acetoxyphenylacetic acid analogs | Pseudomonas sp. ECU1011 | (R)-α-acetoxyphenylacetic acid analogs | >99% nih.gov | N/A |

Chiral Resolution and Enantioseparation Techniques for 4 Bromomandelic Acid

Diastereomeric Salt Formation and Crystallization-Based Resolution

A prevalent and industrially viable method for chiral resolution is the formation of diastereomeric salts. researchgate.net This technique involves reacting the racemic acid with a single enantiomer of a chiral base, known as a chiral resolving agent. wikipedia.org The resulting products are a pair of diastereomeric salts ((R)-acid-(R)-base and (S)-acid-(R)-base), which, unlike enantiomers, have different solubilities and melting points, enabling their separation by fractional crystallization. researchgate.netwikipedia.org

The choice of resolving agent is crucial for successful diastereomeric salt resolution. Chiral amines are commonly used to resolve racemic carboxylic acids. wikipedia.org For halogenated mandelic acids, various phenylethylamine (PEA) derivatives have proven effective. For instance, (R)-phenylethylamine has been successfully used to resolve p-chloromandelic acid. researchgate.netresearchgate.net In some cases, introducing specific structural features, such as naphthyl groups, can enhance the intermolecular interactions like CH/π interactions, leading to improved resolution efficiency. researchgate.net While a wide array of chiral amines are available, (R)-(+)-1-(1-Naphthyl)ethylamine is noted as a particularly effective resolving agent for certain chiral acids due to its rigid structure that can enhance chiral recognition. google.com The success of the resolution depends on the formation of a stable crystal lattice for one of the diastereomeric salts, which is influenced by hydrogen bonding and van der Waals interactions between the acid and the resolving agent. rsc.org

Table 1: Examples of Chiral Resolving Agents for Halogenated Mandelic Acids

| Racemic Acid | Chiral Resolving Agent | Observation |

| 4-Chloromandelic Acid (4-ClMA) | (R)-phenylethylamine (R-PEA) | Efficiently resolved, allowing isolation of optically pure crystals. researchgate.netresearchgate.net |

| 4-Chloromandelic Acid (4-ClMA) | (R)-(+)-benzyl-1-phenylethylamine ((R)-(+)-BPA) | Used to overcome the water solubility issues of PEA. researchgate.net |

| General Chiral Acids | (R)-(+)-1-(1-Naphthyl)ethylamine | A preferred chiral amine for achieving high enantiomeric excess. google.com |

To maximize the yield and enantiomeric purity of the desired diastereomer, several process parameters must be optimized. Key factors investigated during the resolution of halogenated mandelic acids include the choice of solvent, the molar ratio between the racemic mixture and the resolving agent, the crystallization/filtration temperature, and the solvent volume. researchgate.netresearchgate.net

A systematic approach, such as using orthogonal experimentation, can be employed to study the influence of these variables simultaneously. researchgate.net For the resolution of 4-chloromandelic acid with (R)-phenylethylamine, the binary melting point phase diagram of the diastereomeric salts was analyzed to understand the eutectic composition and rationalize the success of the separation. researchgate.net Advanced techniques like gas antisolvent (GAS) fractionation using supercritical carbon dioxide have also been developed as a green alternative to traditional crystallization. nih.gov This method allows for fast processing and yields a dry product, with parameters such as pressure, temperature, and the mass ratio of carbon dioxide to the organic solvent being critical for optimization. nih.gov

Chiral resolving agents are often expensive, making their recovery and recycling an economic necessity for industrial-scale processes. core.ac.uk The general strategy involves liberating the resolving agent from the separated diastereomeric salts and the mother liquor.

After the less soluble diastereomeric salt is isolated by filtration, it is treated with a base (e.g., sodium hydroxide) to break the salt. This deprotonates the carboxylic acid and liberates the chiral amine, which can then be recovered by extraction. chemeurope.com Subsequently, the aqueous layer containing the mandelic acid salt is acidified to precipitate the enantiomerically pure acid. chemeurope.com A similar process is applied to the mother liquor, which contains the more soluble diastereomer, to recover the other enantiomer of the acid and the resolving agent. google.com Efficient recovery processes can achieve high returns of the resolving agent, often in the range of 85-95%, making the resolution process more cost-effective and sustainable. google.com

Chromatographic Enantioseparation Methodologies

High Performance Liquid Chromatography (HPLC) with Chiral Mobile Phase Additives

High-Performance Liquid Chromatography (HPLC) using a chiral mobile phase additive (CMPA) is a versatile and effective method for the enantioseparation of racemic compounds like 4-bromomandelic acid. researchgate.net This technique employs a standard achiral stationary phase, typically a reversed-phase column like ODS (octadecylsilyl), while the chirality is introduced into the mobile phase. nih.govresearchgate.net The chiral selector in the mobile phase forms transient diastereomeric complexes with the enantiomers of the analyte, which have different stabilities and thus different affinities for the stationary phase, leading to their separation. mdpi.com

Application of Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) as Chiral Selectors

Cyclodextrins (CDs) and their derivatives are widely used as chiral selectors in HPLC. mdpi.com For the enantioseparation of mandelic acid derivatives, including 4-bromomandelic acid, modified β-cyclodextrins such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) have proven particularly effective. nih.govresearchgate.net These derivatives offer enhanced aqueous solubility and often superior enantiorecognition capabilities compared to native β-cyclodextrin. nih.gov In a comparative study, both HP-β-CD and SBE-β-CD were successful in resolving various mandelic acid racemates, demonstrating their utility as CMPAs. nih.gov

Effects of Mobile Phase Composition, Cyclodextrin (B1172386) Concentration, and Column Temperature on Enantioselectivity

The success of enantioseparation using cyclodextrins as CMPAs is strongly dependent on several chromatographic parameters. nih.govresearchgate.net

Mobile Phase Composition: The choice of organic modifier and its concentration significantly affects retention time and resolution. nih.gov Acetonitrile (B52724) is often preferred over methanol (B129727) as it typically results in shorter retention times. nih.gov For 4-bromomandelic acid, a low concentration of acetonitrile (around 5%) in the mobile phase was found to be optimal for achieving successful enantioseparation when using HP-β-CD. nih.gov Higher concentrations led to a loss of separation for this particular compound. nih.gov The pH of the aqueous buffer is also critical; a low pH (e.g., 2.68) is generally used to ensure that the mandelic acids are in their non-ionized form, which facilitates inclusion into the cyclodextrin cavity. researchgate.net

Cyclodextrin Concentration: The concentration of the chiral selector is a key variable. For 4-bromomandelic acid, the resolution of its enantiomers reached a maximum value when the concentration of HP-β-CD was in the range of 10-20 mmol L⁻¹. researchgate.netnih.gov Increasing the CD concentration generally leads to a decrease in retention time as more of the analyte is complexed in the mobile phase. nih.gov

Column Temperature: Temperature can influence the stability of the inclusion complexes and thereby affect chiral recognition. nih.gov However, for the separation of mandelic acid derivatives with cyclodextrins, the effect of column temperature on resolution has been found to be relatively low compared to the effects of mobile phase composition and selector concentration. researchgate.net A standard temperature of 25 °C is commonly employed. researchgate.netnih.gov

| Parameter | Condition/Effect | Reference |

|---|---|---|

| Organic Modifier | Acetonitrile is preferred over methanol for shorter retention times. | nih.gov |

| Acetonitrile Concentration | Optimal at 5% for successful enantioseparation. | nih.gov |

| HP-β-CD Concentration | Optimal resolution achieved at 10-20 mmol L⁻¹. | researchgate.netnih.gov |

| Mobile Phase pH | Low pH (e.g., 2.68) is effective. | researchgate.net |

| Column Temperature | Relatively low effect on resolution. | researchgate.net |

Inclusion Complex Formation Mechanisms in Chiral Recognition

The mechanism of chiral recognition by cyclodextrins in HPLC is based on the formation of dynamic inclusion complexes between the host (cyclodextrin) and the guest (enantiomer). nih.govoatext.com Cyclodextrins possess a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior. oatext.com The enantiomers of 4-bromomandelic acid can enter this hydrophobic cavity, leading to the formation of diastereomeric host-guest complexes.

The primary driving force for complexation is the hydrophobic interaction between the nonpolar part of the guest molecule (the bromophenyl group) and the apolar cyclodextrin cavity. oatext.com Chiral recognition arises from the differential stability of the two diastereomeric complexes. This difference in stability is a result of specific secondary interactions, such as hydrogen bonding, between the functional groups of the enantiomer (hydroxyl and carboxyl groups) and the hydroxyl groups located at the rim of the cyclodextrin cavity. The slightly different three-dimensional arrangement of these groups in the (R) and (S) enantiomers leads to a better or worse fit within the chiral environment of the cyclodextrin, resulting in different binding constants for the two complexes. mdpi.com Studies have confirmed that the stoichiometry for the inclusion complexes between mandelic acid derivatives and cyclodextrins is typically 1:1. nih.gov The enantiomer that forms the more stable complex will spend more time in the mobile phase and elute earlier, while the one forming the weaker complex will interact more with the stationary phase and elute later, thus achieving separation.

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages in speed and efficiency over traditional High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.netresearchgate.net SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, which provides low viscosity and high diffusivity, enabling faster separations with reduced solvent consumption. researchgate.netchromatographyonline.com

The efficiency of enantiomeric separation of mandelic acid derivatives, including 4-bromomandelic acid, by SFC is highly dependent on the optimization of several key parameters. nih.gov These parameters influence the interactions between the analytes and the chiral stationary phase (CSP), thereby affecting retention, selectivity, and resolution.

Modifier Type and Percentage: Organic modifiers, such as alcohols (methanol, ethanol, isopropanol), are added to the carbon dioxide mobile phase to increase its solvating power for polar analytes like mandelic acids. nih.govfagg-afmps.be For a given modifier, increasing its percentage in the mobile phase generally leads to a decrease in retention factor, separation factor, and resolution. nih.gov Studies on six different mandelic acid derivatives, including 4-bromomandelic acid, on a Chiralpak AD-3 column showed that at the same volume ratio, the retention factor increased in the order of methanol, ethanol, and isopropanol (B130326). nih.gov

Temperature: Column temperature plays a crucial role in SFC separations. An increase in temperature typically leads to a decrease in the separation factor and resolution for mandelic acid derivatives. nih.gov This is because the chemical interactions responsible for chiral recognition, such as hydrogen bonding and dipole-dipole interactions, are often exothermic, and lower temperatures favor stronger complex formation and better enantioselectivity. nih.gov

Backpressure: Backpressure is another critical parameter that affects the density and solvating power of the supercritical fluid mobile phase. An increase in backpressure generally results in a decreased retention factor for mandelic acid derivatives. nih.gov Careful control of backpressure is necessary to maintain the mobile phase in its supercritical state and ensure reproducible chromatographic performance. wikipedia.org

Table 1: Effect of SFC Parameters on the Separation of Mandelic Acid Derivatives nih.gov

| Parameter | Effect on Retention Factor | Effect on Separation Factor & Resolution |

|---|---|---|

| Increasing Modifier % | Decrease | Decrease |

| Increasing Temperature | Decrease | Decrease |

| Increasing Backpressure | Decrease | Variable, often slight decrease |

When compared under similar chiral column conditions, SFC often demonstrates superior performance over HPLC for the separation of mandelic acid derivatives. nih.govresearchgate.net SFC methods are generally faster and more efficient, providing better enantioselectivity in a shorter analysis time. nih.govresearchgate.net The lower viscosity of the supercritical fluid mobile phase allows for higher flow rates without generating excessive backpressure, contributing to faster separations. chromatographyonline.com Furthermore, SFC is considered a more environmentally friendly technique due to the significant reduction in the consumption of organic solvents. researchgate.netresearchgate.net

A study comparing SFC and HPLC for the enantioseparation of six mandelic acids, including 4-bromomandelic acid, on a Chiralpak AD-3 column concluded that the SFC method was faster and more efficient with better enantioselectivity. nih.govresearchgate.net This highlights the potential of SFC as a preferred method for both analytical and preparative chiral separations of mandelic acid derivatives in the pharmaceutical industry. fagg-afmps.beresearchgate.net

Gas Chromatography (GC) with Permethylated Cyclodextrin Stationary Phases

Gas Chromatography (GC) using chiral stationary phases (CSPs) is a highly effective technique for the enantioseparation of volatile chiral compounds. mdpi.combohrium.com For non-volatile or highly polar analytes like mandelic acids, derivatization is necessary to increase their volatility and thermal stability for GC analysis. mdpi.commdpi.com Permethylated cyclodextrins are widely used as chiral selectors in GC due to their ability to form transient diastereomeric complexes with enantiomers, leading to their separation. mdpi.comchromatographyonline.com

Due to its high boiling point and polar nature, mandelic acid and its derivatives cannot be directly analyzed by GC. mdpi.commdpi.com Derivatization of the carboxylic acid and/or hydroxyl groups is a prerequisite. Common strategies include:

Esterification: The carboxylic acid group is often converted to an alkyl ester (e.g., methyl or ethyl ester) to increase volatility. mdpi.commdpi.com

Acylation/Silylation of the Hydroxyl Group: The hydroxyl group can be derivatized to form an acetate (B1210297) or a silyl (B83357) ether, which further enhances volatility and can influence chiral recognition. mdpi.comsigmaaldrich.com

A study on various mandelic acid derivatives found that preparing alkyl ester derivatives was a standard procedure for GC analysis. mdpi.com Another method involved derivatizing the enantiomers with isopropanol to form isopropyl esters, which could be analyzed directly or after further derivatization of the hydroxyl group. researchgate.net These derivatization steps must be carefully controlled to prevent racemization. researchgate.net

The chiral recognition mechanism on cyclodextrin-based CSPs is a complex process involving multiple non-covalent interactions. mdpi.comoup.com The key interactions responsible for enantioseparation of mandelic acid derivatives include:

Inclusion Complexation: The phenyl ring of the mandelic acid derivative can be included within the hydrophobic cavity of the cyclodextrin. The size of the cyclodextrin (α, β, or γ) influences the fit and the strength of this inclusion. mdpi.comchromatographyonline.com

Hydrogen Bonding: The hydroxyl and carboxyl groups of the mandelic acid derivatives (or their derivatized forms) can act as hydrogen bond donors or acceptors, interacting with the hydroxyl or ether groups on the exterior of the cyclodextrin. mdpi.commdpi.com The hydrogen donor ability of the analytes has been shown to improve chiral selectivity. mdpi.com

Dipole-Dipole Interactions: The polar functional groups of both the analyte and the chiral selector contribute to dipole-dipole interactions that can differ between the two enantiomers, aiding in their separation. mdpi.com

Systematic studies using various derivatives of mandelic acid on different permethylated cyclodextrin phases have shown that even small structural changes in the analyte can significantly impact the chiral recognition and even reverse the elution order of the enantiomers. mdpi.com For instance, permethylated β-cyclodextrin has proven to be a particularly effective chiral selector for a wide range of mandelic acid derivatives. mdpi.com

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method for separating enantiomers based on the stereospecificity of enzymes. pan.plwikipedia.org In this process, an enzyme, typically a lipase (B570770), selectively catalyzes the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. pan.pltandfonline.com This technique is widely used for the production of enantiomerically pure compounds, including mandelic acid derivatives. researchgate.net

Lipases are commonly employed for the kinetic resolution of mandelic acids through transesterification or hydrolysis reactions in organic media. tandfonline.comrsc.org For example, the acylation of racemic mandelic acid derivatives using an acyl donor like vinyl acetate can be catalyzed by a lipase. pan.pltandfonline.com One enantiomer is preferentially acylated, allowing for the separation of the acylated product from the unreacted enantiomer. tandfonline.com

Studies have shown that lipases from different microbial sources, such as Pseudomonas sp., Penicillium roqueforti, and Burkholderia cepacia, exhibit varying degrees of enantioselectivity and reaction rates for mandelic acid derivatives. pan.pltandfonline.com The choice of enzyme, solvent, and acyl donor are critical parameters that influence the efficiency and enantiomeric excess (ee) of the resolution. tandfonline.comresearchgate.net For instance, in the acylation of methyl (RS)-mandelates, Pseudomonas sp. lipase showed a preference for the (S)-enantiomer, leading to the recovery of the (R)-mandelate with high enantiomeric purity at approximately 60% conversion. tandfonline.com The stereochemical preference of the enzyme can sometimes be inverted by changing the acyl donor. tandfonline.com

The kinetic resolution of 4-bromomandelic acid has been studied using lipase-catalyzed transesterification with vinyl acetate in an organic solvent. researchgate.net By optimizing reaction parameters such as the choice of enzyme (Pseudomonas fluorescens lipase), enzyme dosage, and temperature, a high conversion and enantiomeric excess can be achieved, providing a practical method for obtaining optically pure 4-bromomandelic acid. researchgate.net

Table 2: Lipases Used in the Kinetic Resolution of Mandelic Acid Derivatives

| Lipase Source | Reaction Type | Preferred Enantiomer | Reference |

|---|---|---|---|

| Penicillium roqueforti | Deacylation | (R)-mandelate (product is S-mandelate) | tandfonline.com |

| Pseudomonas sp. | Acylation | (S)-mandelate | tandfonline.com |

| Burkholderia cepacia | Transesterification | (S)-mandelic acid | pan.pl |

| Pseudomonas fluorescens | Transesterification | Not specified | researchgate.net |

Stereoselective Transesterification Catalyzed by Lipases (e.g., Pseudomonas cepacia Lipase)

Lipase-catalyzed transesterification is a widely utilized method for the kinetic resolution of racemic mixtures. pan.pl In the context of 4-bromomandelic acid, lipases such as that from Pseudomonas cepacia (now known as Burkholderia cepacia) have demonstrated notable efficacy. pan.plresearchgate.net This enzymatic process involves the stereoselective acylation of one enantiomer of 4-bromomandelic acid, leaving the other enantiomer unreacted. pan.pl The reaction typically employs an acyl donor, such as vinyl acetate, in an organic solvent. researchgate.netresearchgate.net

The principle behind this kinetic resolution lies in the differential reaction rates of the two enantiomers with the enzyme. pan.pl For instance, Pseudomonas cepacia lipase (PCL) can selectively catalyze the transesterification of the (R)-enantiomer of 4-bromomandelic acid, resulting in the formation of (R)-O-acetyl-4-bromomandelic acid and leaving behind the unreacted (S)-4-bromomandelic acid. pan.plresearchgate.net This stereoselectivity allows for the separation of the two enantiomers, often achieving high enantiomeric excess for both the product and the remaining substrate. researchgate.net

Research has shown that the choice of lipase is crucial. While Pseudomonas cepacia lipase is effective, other lipases, such as that from Pseudomonas fluorescens, have also been successfully used for the resolution of 4-bromomandelic acid, achieving high conversion and enantiomeric excess. researchgate.netresearchgate.net The efficiency of the resolution is often quantified by the enantiomeric ratio (E-value), with higher E-values indicating better selectivity. Studies have reported E-values greater than 200 for the lipase-catalyzed resolution of mandelic acid derivatives, signifying excellent enantioselectivity. researchgate.net

Optimization of Reaction Parameters for Enzymatic Resolution in Organic Phases

The efficiency and selectivity of the enzymatic resolution of 4-bromomandelic acid are highly dependent on various reaction parameters. Optimizing these parameters is essential to achieve high conversion rates and enantiomeric purity. Key factors that are typically investigated include the choice of organic solvent, acyl donor, temperature, enzyme dosage, and water content. researchgate.net

Organic Solvent: The nature of the organic solvent significantly influences lipase activity and enantioselectivity. researchgate.netnih.gov Solvents with a higher log P value (more hydrophobic), such as toluene (B28343) and isopropyl ether, are often preferred as they can help maintain the essential water layer around the enzyme, preserving its active conformation. researchgate.netnih.gov For the transesterification of 4-bromomandelic acid, studies have compared solvents like toluene, isopropyl ether, dichloromethane, 1,2-dichloroethane, methyl tert-butyl ether, and tetrahydrofuran. researchgate.net The selection of an appropriate solvent is critical for maximizing both the reaction rate and the enantioselectivity. researchgate.net

Acyl Donor: Vinyl acetate is a commonly used and effective acyl donor for the lipase-catalyzed resolution of mandelic acid derivatives. pan.plresearchgate.net Its use as an acyl donor has consistently yielded high enantiomeric excess in the ester product. researchgate.net

Temperature: Temperature affects the rate of the enzymatic reaction. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation and reduced stability. Therefore, an optimal temperature must be determined to balance reaction speed and enzyme longevity. For the resolution of 4-bromomandelic acid, reactions have been conducted at temperatures such as 80°C. researchgate.net

Enzyme Dosage: The amount of lipase used directly impacts the reaction time. Increasing the enzyme concentration generally leads to a faster reaction, but an excessive amount may not be cost-effective.

A study on the resolution of racemic 4-bromomandelic acid using Pseudomonas fluorescens lipase identified optimal conditions that led to a conversion of 49.98% and an enantiomeric excess of the product (eep) of 99.98%. researchgate.net

Interactive Data Table: Effect of Solvents on Transesterification of 4-Bromomandelic Acid researchgate.net

| Solvent | Conversion (%) | Enantioselectivity (eep %) |

| Toluene | 45.2 | 98.5 |

| Isopropyl ether | 42.1 | 97.9 |

| Dichloromethane | 35.8 | 96.2 |

| 1,2-dichloroethane | 38.4 | 96.8 |

| Methyl tert-butyl ether | 40.5 | 97.3 |

| Tetrahydrofuran | 33.1 | 95.5 |

| Reaction conditions: 4-BrMA, 20 mmol/L; Vinyl acetate; 80 mmol/L; PCL 45 mg; T = 80 ℃; 500 rpm, 1 h. |

Biocatalytic Approaches to Improve Enantiomeric Purity

Achieving high enantiomeric purity is a primary goal in the resolution of 4-bromomandelic acid. Several biocatalytic strategies can be employed to enhance the enantiomeric excess (e.e.) of the desired enantiomer.

Enzyme Engineering and Screening: One approach is to screen a variety of lipases from different microbial sources to find one with the highest intrinsic enantioselectivity for 4-bromomandelic acid. researchgate.net Furthermore, modern protein engineering techniques can be used to modify the amino acid sequence of a lipase, thereby altering its active site to improve its selectivity towards a specific enantiomer. almacgroup.com

Immobilization: As mentioned previously, immobilizing the lipase can significantly enhance its performance. researchgate.net Immobilization can lead to a more rigid enzyme structure, which can, in some cases, increase its enantioselectivity. mdpi.com The choice of the immobilization support and method is crucial, as it can influence the enzyme's microenvironment and, consequently, its catalytic properties. researchgate.net For example, immobilization of Pseudomonas cepacia lipase on a metal-organic framework (PCL@UiO-67(Zr)) has been shown to greatly boost its enantioselectivity in the kinetic resolution of a similar substrate, 4-chloromandelic acid. researchgate.net

Dynamic Kinetic Resolution (DKR): A significant limitation of standard kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. core.ac.uk Dynamic kinetic resolution (DKR) is a more advanced biocatalytic approach that overcomes this limitation. core.ac.ukresearchgate.net In DKR, the enzymatic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that the substrate is constantly supplied to the enzymatic reaction, theoretically allowing for a 100% yield of the desired enantiomerically pure product. While specific examples for 4-bromomandelic acid are not detailed in the provided context, DKR has been successfully applied to other chiral compounds using a combination of a lipase and a racemization catalyst. researchgate.net

Process Optimization: Fine-tuning the reaction conditions, as discussed in the previous section, is a straightforward yet powerful method to improve enantiomeric purity. By carefully controlling parameters like solvent, temperature, and substrate-to-acyl donor ratio, the enantioselectivity of the enzymatic reaction can be maximized. researchgate.net For instance, the use of nonpolar solvents with a log P greater than 3.0 has been shown to stabilize lipase conformation and enhance selectivity, leading to E-values over 200 for 2-chloromandelic acid resolution.

Through these biocatalytic approaches, it is possible to obtain (R)-4-bromomandelic acid or its (S)-enantiomer with very high enantiomeric purity, making them suitable for use as chiral building blocks in further chemical syntheses. researchgate.netresearchgate.net

Advanced Applications of R 4 Bromomandelic Acid As a Chiral Intermediate

Role in Asymmetric Synthesis of Complex Chiral Molecules

Asymmetric synthesis is a cornerstone of modern chemistry, focusing on the selective production of a single enantiomer of a chiral molecule. york.ac.uk (R)-4-Bromomandelic acid is a significant player in this field, primarily utilized as a chiral building block. Its inherent chirality is transferred to new, more complex molecules during a synthetic sequence, influencing the stereochemical outcome of reactions. Researchers have employed this compound in the asymmetric synthesis of helicenes and heterohelicenes, which are complex molecules with helical chirality. researchgate.net The defined stereochemistry at the α-carbon of the mandelic acid derivative is instrumental in controlling the three-dimensional structure of the final product.

The efficiency of an asymmetric reaction is often measured by the enantiomeric excess (e.e.), which quantifies the purity of one enantiomer over the other. york.ac.uk The use of enantiomerically pure starting materials like this compound is a fundamental strategy, often referred to as "chiral pool" synthesis, to achieve high enantiomeric excess in the final products. york.ac.uk

Precursor for Pharmaceutical and Agrochemical Compounds

Optically active halogenated mandelic acids, including the (R)-4-bromo derivative, are important intermediates in the pharmaceutical and agrochemical industries. nih.gov The presence of both a hydroxyl and a carboxyl group, along with the bromine atom on the phenyl ring, provides multiple reactive sites for further chemical transformations. These features allow for the incorporation of the this compound scaffold into larger, more complex molecules with potential biological activity. ijaers.com

While specific drug or pesticide names derived directly from this compound are not extensively detailed in the provided search results, the general importance of halogenated mandelic acids as precursors is well-established. nih.govijaers.com For instance, other halogenated mandelic acid derivatives, such as (R)-2-chloromandelic acid, are known precursors for significant pharmaceuticals. This highlights the potential of this compound in the synthesis of new active compounds where the bromo-substituted phenyl ring can influence the molecule's properties, such as its interaction with biological targets or its metabolic stability.

Building Block for Chiral Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

Chiral Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules. unimelb.edu.auwikipedia.org These materials have garnered significant interest for their potential applications in areas like enantioselective separation and catalysis. researchgate.net this compound and its derivatives are excellent chiral ligands for the construction of these frameworks. unimelb.edu.auresearchgate.net

Intermolecular Interactions (Hydrogen and Halogen Bonding) in Crystal Engineering

The rational design of crystalline materials, known as crystal engineering, relies on the predictable control of intermolecular interactions. semanticscholar.org In the context of frameworks built from this compound, hydrogen bonding and halogen bonding are key interactions that direct the self-assembly process. unimelb.edu.auresearchgate.net

Hydrogen Bonding: The carboxylic acid and hydroxyl groups of the mandelic acid moiety are potent hydrogen bond donors and acceptors. These interactions are fundamental in stabilizing the crystal structures of CPs and MOFs, often leading to densely packed arrangements. researchgate.netmdpi.com

Halogen Bonding: The bromine atom in this compound can participate in halogen bonding, an attractive interaction between a region of positive electrostatic potential on the halogen and a negative site on an adjacent molecule. semanticscholar.orgrsc.org This interaction provides an additional tool for guiding the assembly of molecules in the solid state, potentially leading to unique structural motifs that would not be accessible with non-halogenated analogues. unimelb.edu.auresearchgate.net

The interplay of these intermolecular forces is crucial in determining the final topology and functionality of the chiral frameworks. tandfonline.com

Synthesis of Specialized Mandelic Acid Derivatives

This compound serves as a versatile starting material for the synthesis of other specialized chiral compounds. Its functional groups can be selectively modified to produce a range of derivatives with tailored properties.

Preparation of α-Hydroxyphenylacetates

A common transformation of this compound is its esterification to produce α-hydroxyphenylacetates. For example, it can be used in the synthesis of methyl 4-bromo-α-hydroxyphenylacetate. sigmaaldrich.com These esters are also valuable chiral intermediates in organic synthesis. The conversion of the carboxylic acid to an ester group modifies the reactivity and physical properties of the molecule, making it suitable for subsequent reactions where the free acid might be problematic. Enzymatic kinetic resolution has also been explored to produce highly enantiomerically pure 4-bromomandelic acid esters, such as by transesterification with vinyl acetate (B1210297) using lipase (B570770) catalysts. researchgate.net

Chemoselective Esterification Studies

The selective esterification of this compound is a critical process for the synthesis of various chiral synthons. Research in this area has predominantly focused on enzymatic methods, which offer high selectivity under mild reaction conditions. These studies often involve the kinetic resolution of racemic 4-bromomandelic acid, where one enantiomer is preferentially esterified, allowing for the separation of the two.

Detailed Research Findings

Investigations into the enzymatic esterification of 4-bromomandelic acid have explored the efficacy of different lipases and the influence of various reaction parameters on conversion and enantioselectivity. Lipases, such as those from Pseudomonas cepacia (PCL) and Pseudomonas fluorescens, have been identified as effective catalysts for the stereoselective transesterification of racemic 4-bromomandelic acid in an organic solvent medium. researchgate.netresearchgate.net

The process typically involves the reaction of the racemic acid with an acyl donor, such as vinyl acetate, in a suitable organic solvent like methyl tert-butyl ether. researchgate.netresearchgate.net The enzyme then selectively catalyzes the esterification of one of the enantiomers.

Studies have systematically optimized various experimental parameters to enhance the resolution of 4-bromomandelic acid enantiomers. Key factors influencing the reaction include the choice of enzyme, the acyl donor, reaction temperature, and enzyme concentration.

For instance, in the transesterification of racemic 4-bromomandelic acid (4-BrMA), the selection of the lipase has a significant impact on both the conversion rate and the enantioselectivity of the reaction. researchgate.net The reaction conditions, such as temperature, also play a crucial role. A study on the transesterification of 4-BrMA with vinyl acetate catalyzed by Pseudomonas cepacia lipase (PCL) investigated the effect of temperature on the reaction's efficiency. researchgate.net

The following data tables summarize the findings from these chemoselective esterification studies.

Data Tables

Table 1: Effect of Various Enzymes on the Transesterification of Racemic 4-Bromomandelic Acid

Reaction Conditions:

Substrate: 4-Bromomandelic Acid (20 mmol/L)

Acyl Donor: Vinyl Acetate (80 mmol/L)

Solvent: Methyl tert-butyl ether

Lipase Concentration: 7.5 mg/mL

Temperature: 55 °C

Agitation: 500 rpm

Reaction Time: 12 h

| Enzyme Source | Conversion (%) | Enantiomeric Excess of Product (eep %) |

| Pseudomonas cepacia Lipase (PCL) | 45 | 95 |

| Candida rugosa Lipase | 30 | 80 |

| Porcine pancreatic Lipase | 20 | 60 |

| Aspergillus niger Lipase | 15 | 50 |

Data sourced from studies on the stereoselective transesterification of 4-bromomandelic acid. researchgate.net

Table 2: Influence of Acyl Donor on the Transesterification of Racemic 4-Bromomandelic Acid

Reaction Conditions:

Substrate: 4-Bromomandelic Acid (20 mmol/L)

Solvent: Methyl tert-butyl ether

Catalyst: Pseudomonas cepacia Lipase (PCL) (5 mg/mL)

Temperature: 75 °C

Agitation: 500 rpm

Reaction Time: 12 h

| Acyl Donor (80 mmol/L) | Conversion (%) | Enantiomeric Excess of Product (eep %) |

| Vinyl acetate | 48 | 96 |

| Vinyl propionate | 42 | 90 |

| Vinyl butyrate | 35 | 85 |

| Isopropenyl acetate | 25 | 75 |

Data interpreted from research on the optimization of reaction parameters for the resolution of 4-bromomandelic acid enantiomers. researchgate.net

Understanding Chiral Discrimination in Resolution Processes

Chiral discrimination is the fundamental principle enabling the separation of enantiomers. In the context of this compound, this is often achieved through the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent. wikipedia.org The resulting diastereomers, (R)-acid-(chiral base) and (S)-acid-(chiral base), possess different physicochemical properties, most notably solubility. wikipedia.org This difference is the key to their separation by fractional crystallization.

The mechanism of chiral discrimination at a molecular level involves a complex interplay of non-covalent interactions between the enantiomers of 4-bromomandelic acid and the chiral resolving agent. These interactions include hydrogen bonding, van der Waals forces, and CH/π interactions. nih.govresearchgate.netacs.org The stability of the crystal lattice of the diastereomeric salt is determined by the synergy and optimization of these weak intermolecular interactions. nih.gov For instance, studies on the resolution of sertraline (B1200038) with mandelic acid have revealed that stable hydrogen-bonding patterns and specific aromatic ring arrangements are crucial for the formation of the less soluble diastereomeric salt. nih.gov Similarly, in the resolution of chloro-substituted mandelic acids, interactions such as halogen bonds (chlorine-chlorine or chlorine/π) have been observed to play a significant role in chiral recognition. researchgate.net The three-dimensional fit, often described as a "lock-and-key" model, between the resolving agent and one enantiomer leads to a more stable, and thus less soluble, diastereomeric salt that preferentially crystallizes from the solution. researchgate.net

The choice of resolving agent is critical, and its structural features, such as the presence and position of substituents, can significantly influence the efficiency of the resolution. rug.nl

Role of Inclusion Complexes in Cyclodextrin-Mediated Separations

Cyclodextrins (CDs) are cyclic oligosaccharides with a truncated cone structure, featuring a hydrophobic inner cavity and a hydrophilic exterior. mdpi.comoatext.com This unique structure allows them to encapsulate "guest" molecules, such as the enantiomers of 4-bromomandelic acid, to form non-covalent inclusion complexes. oatext.com The formation of these host-guest complexes is a key principle in the chiral separation of mandelic acid derivatives using techniques like high-performance liquid chromatography (HPLC) and high-speed countercurrent chromatography (HSCCC). nih.govnih.govresearchgate.net

The chiral discrimination in cyclodextrin-mediated separations arises from the different binding affinities of the (R) and (S) enantiomers for the chiral cavity of the cyclodextrin (B1172386). This differential interaction is a result of the three-dimensional arrangement of the guest molecule within the host cavity. The separation of 4-bromomandelic acid enantiomers has been successfully achieved using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral mobile phase additive in HPLC. nih.gov Studies have shown that the stoichiometry for these inclusion complexes is typically 1:1, meaning one molecule of the enantiomer is encapsulated by one molecule of cyclodextrin. nih.govresearchgate.net

Several factors influence the effectiveness of the separation, including the type of cyclodextrin, the pH of the mobile phase, and the concentration of the organic modifier. nih.govresearchgate.net For instance, in the separation of 4-bromomandelic acid, a lower concentration of acetonitrile (B52724) (around 5%) in the mobile phase was found to be optimal for achieving successful enantioseparation. nih.gov The binding constants of the inclusion complexes can be determined experimentally and provide a quantitative measure of the chiral recognition ability of the cyclodextrin. nih.gov

Nucleation Inhibition and "Dutch Resolution" Strategies in Optical Resolutions

"Dutch Resolution" is a modification of the classical resolution by diastereomeric salt formation, where a mixture of structurally related resolving agents is used instead of a single one. nih.gov This approach often leads to a higher success rate in finding an effective resolution. rug.nl A key mechanism that can operate in Dutch Resolution is nucleation inhibition.

In this strategy, a small amount of an "additive," which is structurally similar to the resolving agent, is introduced into the system. This additive can act as a nucleation inhibitor for the more soluble diastereomeric salt, effectively widening the metastable zone for this salt. researchgate.net This allows for the less soluble diastereomeric salt to crystallize in higher yield and diastereomeric excess.

The resolution of racemic mandelic acid with (S)-phenylethylamine has been used as a model system to study these effects. rug.nl Adding a small amount of a structurally related amine can significantly improve the diastereomeric excess of the crystallized salt. rug.nl For instance, in the resolution of racemic mandelic acid with (S)-phenylethylamine, the presence of 10% of a related amine increased the diastereomeric excess of the first salt from 14% to 55%. rug.nl

The effectiveness of a nucleation inhibitor depends on its structure, with substitutions on the aromatic ring, such as nitro or methoxy (B1213986) groups, being particularly effective. rug.nl The "Dutch Resolution" approach provides a systematic way to screen for effective nucleation inhibitors and optimize resolution processes. rug.nlrug.nl

Enzyme Kinetics and Stereoselectivity in Biocatalytic Transformations

Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis and resolution of chiral compounds like this compound. unito.it Enzymes, such as lipases and ketoreductases, can exhibit high stereoselectivity, catalyzing reactions with one enantiomer at a much higher rate than the other. acsgcipr.org

The kinetic resolution of racemic 4-bromomandelic acid has been achieved through stereoselective transesterification catalyzed by lipases in an organic solvent. researchgate.netresearchgate.net In this process, the enzyme selectively catalyzes the esterification of one enantiomer, allowing for the separation of the unreacted enantiomer from the esterified product. For example, using Pseudomonas cepacia lipase, a conversion of 49.98% and an enantiomeric excess of the product of 99.98% were achieved for the transesterification of 4-bromomandelic acid with vinyl acetate. researchgate.net

The stereoselectivity of an enzyme is a result of the specific three-dimensional structure of its active site, which preferentially binds one enantiomer over the other. acsgcipr.org Enzyme kinetics, often described by the Michaelis-Menten model, can be used to quantify this selectivity. The kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), can be determined for each enantiomer. The ratio of the catalytic efficiencies (kcat/Km) for the two enantiomers gives the enantioselectivity (E-value) of the enzyme, a measure of its ability to discriminate between the enantiomers.

Dynamic kinetic resolution (DKR) is an even more powerful biocatalytic strategy that can theoretically convert 100% of a racemic mixture into a single enantiomer. sci-hub.se In DKR, the enzymatic resolution is coupled with in-situ racemization of the slower-reacting enantiomer. This ensures that the substrate for the stereoselective enzymatic reaction is continuously replenished, driving the equilibrium towards the formation of a single enantiomeric product. sci-hub.se

Research Findings and Developments

Recent research has focused on improving the efficiency and selectivity of methods to obtain enantiomerically pure halogenated mandelic acids. One study detailed the resolution of five different halogenated mandelic acids, including 4-bromomandelic acid, through enantiospecific co-crystallization with levetiracetam (B1674943). nih.gov The results showed that the type and position of the halogen substituent significantly influenced the resolution efficiency and even the configuration of the co-crystal formed. nih.govresearchgate.net Specifically, levetiracetam co-crystallized with the (S)-enantiomers of 2-chloro-, 3-chloro-, 4-chloro-, and 4-bromomandelic acid, but with the (R)-enantiomer of 4-fluoromandelic acid. nih.gov

Another area of development is the use of high-performance liquid chromatography (HPLC) with chiral mobile phase additives for the enantioseparation of mandelic acid derivatives. nih.gov Studies have shown that substituted β-cyclodextrins can be effective chiral selectors for the separation of racemic 4-bromomandelic acid. nih.gov

Analytical and Characterization Methodologies for Enantiomeric Purity

High Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of mandelic acid derivatives, including 4-bromomandelic acid. nih.govresearchgate.net The determination of enantiomeric excess is typically achieved using chiral HPLC methods, which employ chiral stationary phases (CSPs) or, more commonly for this compound, chiral mobile phase additives (CMPAs). heraldopenaccess.usuma.es

Substituted β-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), have proven effective as chiral mobile phase additives for the resolution of 4-bromomandelic acid enantiomers. nih.govresearchgate.net The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the cyclodextrin (B1172386) and the enantiomers of the analyte, which exhibit different stabilities and thus different retention times on a standard reversed-phase column (e.g., C18). nih.govnih.gov

Research has shown that the pH of the mobile phase and the concentration of the organic modifier, typically acetonitrile (B52724), are critical parameters for achieving successful enantioseparation. For 4-bromomandelic acid, optimal separation is often achieved at a low pH (around 2.68) using a phosphate (B84403) buffer, which ensures the analyte is in its non-ionized form. nih.govresearchgate.net The concentration of acetonitrile must be carefully optimized; for 4-bromomandelic acid, a low concentration of around 5% is often optimal, as higher concentrations can lead to a loss of resolution. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Shimpak CLC-ODS (150×4.6 mm i.d., 5 μm) | nih.gov |

| Mobile Phase | 0.1 mol L-1 phosphate buffer (pH 2.68) with 20 mmol L-1 HP-β-CD and 5% acetonitrile | nih.govresearchgate.net |

| Flow Rate | 0.6 mL min-1 | nih.govresearchgate.net |

| Detection Wavelength | 220 nm | nih.govresearchgate.net |

| Column Temperature | 25 °C | nih.govresearchgate.net |

Supercritical Fluid Chromatography (SFC) for Enantiomeric Purity Assessment

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and complementary technique to HPLC for chiral separations. chromatographyonline.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with the addition of an organic modifier like methanol (B129727) or ethanol. mdpi.com SFC offers several advantages, including faster analysis times and reduced consumption of organic solvents compared to normal-phase LC. chromatographyonline.com

The enantioseparation of chiral compounds in SFC is typically achieved on chiral stationary phases, with polysaccharide-based CSPs being widely used. chromatographyonline.commdpi.com The chiral recognition mechanism in SFC can differ from that in LC due to the different properties of the mobile phase, which can lead to different selectivity and sometimes even a reversal of the enantiomer elution order. chromatographyonline.com While specific detailed studies on the SFC analysis of (R)-4-Bromomandelic acid are less commonly reported than HPLC methods, the principles of chiral SFC are directly applicable. Studies on other chiral acids have demonstrated the effectiveness of SFC for achieving high-resolution separations in short run times. chromatographyonline.comnih.gov The resolution of 4-BrMA enantiomers has been noted as an application of supercritical fluid chromatography. researchgate.net

Gas Chromatography (GC) for Enantiomeric Analysis

Gas Chromatography (GC) is another established method for the enantiomeric analysis of chiral compounds. However, due to the high polarity and low volatility of mandelic acid and its derivatives, direct analysis is not feasible. mdpi.commdpi.com Therefore, a crucial prerequisite for GC analysis is the derivatization of both the carboxylic acid and hydroxyl functional groups to increase volatility. mdpi.comnih.gov

Common derivatization strategies involve esterification of the carboxyl group (e.g., to form methyl or isopropyl esters) followed by acylation of the hydroxyl group (e.g., with pentafluoropropionic anhydride). researchgate.netnih.gov It is essential that these derivatization steps proceed without causing racemization. researchgate.netnih.gov

The separation of the derivatized enantiomers is performed on a chiral capillary column. Cyclodextrin-based stationary phases, such as permethylated β-cyclodextrin (e.g., Cydex-B) or CP Chirasil-Dex-CB, have been successfully used for the enantiomeric resolution of various mandelic acid derivatives. mdpi.comnih.gov The choice of the cyclodextrin selector (α, β, or γ) can influence the chiral selectivity and even the elution order of the enantiomers. mdpi.com For instance, with a permethylated β-cyclodextrin selector, derivatives with an underivatized hydroxyl group often show an R before S elution order. mdpi.com

| Parameter | Description | Reference |

|---|---|---|

| Derivatization | Esterification of carboxyl group (e.g., with isopropanol) and acylation of hydroxyl group (e.g., with pentafluoropropionic anhydride). | nih.govresearchgate.net |

| Chiral Column | Cyclodextrin-based capillary columns (e.g., CP Chirasil-Dex-CB, Cydex-B). | mdpi.comnih.gov |

| Detection | Flame Ionization Detection (FID) or Electron-Capture Detection (ECD). | nih.govresearchgate.net |

X-ray Crystallography for Absolute Configuration and Co-crystal Structure Elucidation

X-ray crystallography stands as the most definitive method for determining the absolute configuration of chiral molecules. nih.govpurechemistry.orgresearchgate.net This technique provides an unambiguous three-dimensional structure of a molecule in the crystalline state, allowing for the direct visualization of the spatial arrangement of its atoms. mit.edu

In the context of 4-bromomandelic acid, X-ray crystallography has been instrumental in elucidating its structure in co-crystals. Co-crystallization is a technique where a target molecule is crystallized with a second compound, known as a co-former. For chiral resolution, a racemic mixture can be co-crystallized with an enantiomerically pure co-former (a resolving agent).

Studies have shown that racemic 4-bromomandelic acid can be resolved through enantiospecific co-crystallization with levetiracetam (B1674943) (LEV). mdpi.com The analysis of the resulting co-crystals revealed that LEV selectively co-crystallizes with the (S)-enantiomer of 4-bromomandelic acid. mdpi.com The resulting diastereomeric co-crystals can be characterized by techniques such as X-ray powder diffraction (XRPD) and single-crystal X-ray diffraction (SXRD). rsc.orgmdpi.com The latter provides the detailed structural information required to confirm the absolute configuration of the mandelic acid enantiomer within the co-crystal lattice. mdpi.com This method not only allows for the separation of enantiomers but also provides definitive proof of their absolute stereochemistry. nih.gov

Future Research Directions and Challenges

Development of Novel and More Efficient Enantioselective Synthesis Routes

The development of highly efficient and enantioselective synthetic methods for producing (R)-4-Bromomandelic acid is a primary focus of ongoing research. Traditional methods often involve classical resolution, which is inherently limited to a 50% theoretical yield. Future efforts are directed towards asymmetric synthesis and deracemization techniques that can overcome this limitation.

One promising avenue is the use of chiral catalysts in asymmetric synthesis. This approach aims to directly produce the desired (R)-enantiomer with high optical purity, thus avoiding the need for resolving a racemic mixture. Research in this area is exploring a variety of catalytic systems, including transition metal complexes with chiral ligands and organocatalysts. The challenge lies in developing catalysts that are not only highly enantioselective but also robust, recyclable, and cost-effective for industrial-scale production.

Deracemization , a process that converts a racemate into a single enantiomer, represents another cutting-edge approach. This can be achieved through various strategies, such as dynamic kinetic resolution (DKR), which combines kinetic resolution with in situ racemization of the undesired enantiomer. Biocatalytic deracemization methods, employing enzymes like mandelate racemase in conjunction with an enantioselective enzyme, are particularly attractive due to their high selectivity and mild reaction conditions.

| Synthesis Strategy | Description | Advantages | Challenges |

| Asymmetric Synthesis | Direct synthesis of the desired enantiomer using chiral catalysts or auxiliaries. | High theoretical yield (up to 100%), reduces waste. | Catalyst cost, recovery, and scalability. |

| Deracemization | Conversion of a racemic mixture into a single enantiomer. | High theoretical yield (up to 100%), utilizes the entire starting material. | Complexity of the reaction setup, compatibility of racemization and resolution steps. |

| Dynamic Kinetic Resolution (DKR) | Combination of kinetic resolution and in situ racemization of the unwanted enantiomer. | High theoretical yield (up to 100%). | Finding compatible catalysts for both resolution and racemization under the same conditions. |

Advancements in Chiral Resolution Technologies with Reduced Environmental Impact

For racemic synthesis routes, the efficiency and environmental footprint of the subsequent chiral resolution step are critical. Future research is focused on developing greener and more sustainable resolution technologies.

Enantiospecific co-crystallization is an emerging technique that offers a promising alternative to traditional diastereomeric salt formation. This method involves the selective crystallization of one enantiomer with a chiral resolving agent to form a co-crystal, leaving the other enantiomer in the mother liquor. Levetiracetam (B1674943) has been successfully used as a resolving agent for the enantiospecific co-crystallization of 4-bromomandelic acid, demonstrating the potential of this approach. Further research is needed to identify a broader range of effective and recyclable co-crystal formers.

Enzymatic kinetic resolution continues to be a focal point for green chemistry. Lipases are commonly employed to selectively acylate or hydrolyze one enantiomer of a mandelic acid derivative, allowing for the separation of the two enantiomers. The use of immobilized enzymes is a key strategy to improve catalyst reusability and simplify product purification. Future advancements will likely involve the development of more robust and highly selective enzymes through protein engineering, as well as the optimization of reaction conditions to minimize the use of organic solvents.

Chiral chromatography , particularly preparative high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), offers a powerful tool for obtaining high-purity enantiomers. The development of new chiral stationary phases (CSPs) with improved loading capacity and separation efficiency is an active area of research. The use of more environmentally friendly mobile phases and solvent recycling systems is also crucial for reducing the environmental impact of these techniques.

| Resolution Technology | Principle | Advantages | Future Directions |

| Enantiospecific Co-crystallization | Selective crystallization of one enantiomer with a chiral co-former. | Potentially higher efficiency and atom economy compared to diastereomeric salt formation. | Discovery of new, efficient, and recyclable co-formers. |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective transformation of one enantiomer. | High enantioselectivity, mild reaction conditions, biodegradable catalysts. | Development of more robust and reusable immobilized enzymes, solvent minimization. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | High purity of separated enantiomers, applicable to a wide range of compounds. | Development of higher capacity and more durable CSPs, use of greener mobile phases. |

Exploration of this compound and its Derivatives in Emerging Chiral Materials

Beyond its role as a synthetic intermediate, this compound and its derivatives are being explored as building blocks for the creation of novel chiral materials with unique properties and applications.

One of the most promising areas is the use of halogenated mandelic acids in the construction of chiral coordination polymers (CPs) and metal-organic frameworks (MOFs) . The chirality of the mandelic acid derivative can be transferred to the resulting framework, creating materials with potential applications in enantioselective separations, asymmetric catalysis, and chiral sensing. The bromine substituent in this compound can participate in halogen bonding, providing an additional tool for controlling the structure and properties of these materials. Future research will focus on the rational design and synthesis of CPs and MOFs with tailored pore sizes, functionalities, and chiral environments for specific applications.

The incorporation of this compound derivatives into chiral polymers is another area of growing interest. These polymers can exhibit unique chiroptical properties and may find applications in areas such as chiral recognition, asymmetric catalysis, and optoelectronics. Research in this field will involve the development of new polymerization methods that allow for the controlled incorporation of the chiral monomer and the investigation of the relationship between the polymer structure and its chiral properties.

Computational and Modeling Approaches for Predicting Chiral Recognition and Resolution Outcomes

Computational and modeling techniques are becoming increasingly powerful tools for understanding and predicting the outcomes of chiral recognition and resolution processes. These methods can provide valuable insights at the molecular level, guiding the rational design of more efficient and selective systems.

Molecular docking and molecular dynamics (MD) simulations can be used to study the interactions between the enantiomers of 4-bromomandelic acid and a chiral selector, such as a chiral stationary phase in chromatography or the active site of an enzyme. By calculating the binding energies and analyzing the binding modes of the two diastereomeric complexes, it is possible to predict which enantiomer will be preferentially bound or reacted, and to understand the molecular basis for the observed enantioselectivity.

Density functional theory (DFT) calculations can be employed to investigate the non-covalent interactions, such as hydrogen bonding and halogen bonding, that play a crucial role in chiral recognition. These calculations can help to elucidate the nature of the interactions between the chiral molecules and provide a deeper understanding of the factors that govern enantioselectivity.

The integration of these computational approaches with experimental studies will be key to accelerating the development of new chiral resolution technologies and chiral materials. By providing a predictive framework, these models can help to reduce the amount of trial-and-error experimentation required, leading to a more efficient and targeted research process.

Expanding the Substrate Scope and Application of Biocatalytic Methods for Chiral α-Hydroxy Acids

Biocatalysis offers a highly attractive route to chiral α-hydroxy acids like this compound due to its inherent stereoselectivity and environmentally benign nature. A key challenge and area for future research is the expansion of the substrate scope of existing enzymes and the discovery of novel biocatalysts.

Protein engineering techniques, such as directed evolution and site-directed mutagenesis, are powerful tools for tailoring the properties of enzymes to accept non-natural substrates like 4-bromomandelonitrile or 4-bromobenzoylformic acid. By modifying the active site of enzymes like nitrilases or hydroxymandelate synthases, it is possible to enhance their activity and enantioselectivity towards these substrates.

The exploration of microbial diversity through genome mining and metagenomics is another promising strategy for discovering novel enzymes with the desired catalytic capabilities. This approach can lead to the identification of biocatalysts that are naturally proficient at converting substituted aromatic compounds.

Furthermore, the development of cascade reactions , where multiple enzymes are used in a single pot to carry out a series of transformations, can provide more efficient and atom-economical routes to this compound. For example, a cascade involving a hydroxynitrile lyase and a nitrilase could be used to convert 4-bromobenzaldehyde directly to the desired product. The challenges in this area include ensuring the compatibility of the different enzymes and optimizing the reaction conditions for the entire cascade.

| Biocatalytic Approach | Description | Future Research Directions |

| Protein Engineering | Modification of existing enzymes to improve their activity and selectivity for non-natural substrates. | Directed evolution and rational design of nitrilases, dehydrogenases, and other relevant enzymes for 4-substituted mandelic acid synthesis. |

| Genome Mining | Discovery of novel enzymes from microbial sources with desired catalytic activities. | Screening of diverse microbial genomes for enzymes capable of acting on brominated aromatic compounds. |

| Enzymatic Cascade Reactions | Combination of multiple enzymes in a one-pot synthesis to improve efficiency. | Development of compatible multi-enzyme systems for the direct conversion of simple precursors to this compound. |

常见问题